1-Bromodibenzo-p-dioxin

Übersicht

Beschreibung

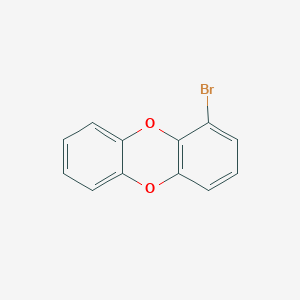

1-Bromodibenzo-p-dioxin (CAS: 105908-71-2, molecular formula: C₁₂H₇BrO₂) is a brominated derivative of dibenzo-p-dioxin, characterized by a single bromine atom substituted at the 1-position of the aromatic rings . This compound belongs to the broader family of polyhalogenated dibenzo-p-dioxins (PXDDs), which are structurally analogous to the well-studied polychlorinated dibenzo-p-dioxins (PCDDs) but differ in halogen substitution patterns.

This compound is primarily utilized in research settings as a reference compound for studying reaction mechanisms, physicochemical properties, and environmental behavior of halogenated dioxins .

Vorbereitungsmethoden

1-Bromodibenzo-p-dioxin can be synthesized through various methods. One common synthetic route involves the bromination of dibenzo-p-dioxin using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as chloroform or carbon tetrachloride and may be catalyzed by a Lewis acid like iron(III) bromide . Industrial production methods often involve similar bromination reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the purity of the final product .

Analyse Chemischer Reaktionen

1-Bromodibenzo-p-dioxin undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction Reactions: Reduction of this compound can lead to the removal of the bromine atom, resulting in the formation of dibenzo-p-dioxin.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Bromodibenzo-p-dioxin has the molecular formula and is characterized by its dioxin structure, which consists of two benzene rings connected by two oxygen atoms. The presence of bromine in its structure influences its reactivity and interaction with biological systems.

Environmental Applications

1. Monitoring Environmental Contaminants

1-BrDBD is utilized in studies related to environmental monitoring, particularly concerning dioxin contamination. Dioxins are persistent organic pollutants (POPs) that can accumulate in the food chain, posing risks to human health and ecosystems. Research has focused on developing biosensors for detecting dioxins, including 1-BrDBD, in environmental samples. These biosensors aim to provide rapid and sensitive detection methods, improving the ability to monitor contamination levels in soil and water sources .

2. Biodegradation Studies

Research has also investigated the biodegradation of dibenzo-p-dioxins, including 1-BrDBD. Understanding how microorganisms can break down these compounds is crucial for developing bioremediation strategies to clean contaminated sites. Studies have shown that certain bacterial strains can metabolize dioxins, leading to their degradation into less harmful substances .

Toxicological Research

1. Mechanisms of Toxicity

The toxicological profile of 1-BrDBD is significant due to its structural similarity to other highly toxic dioxins like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin). Research has demonstrated that 1-BrDBD can interact with the aryl hydrocarbon receptor (AhR), leading to altered gene expression associated with various health effects, including carcinogenicity and endocrine disruption .

2. Case Studies on Health Impacts

Several studies have documented the health impacts associated with exposure to dioxins. For instance, research indicates that exposure to dioxins can result in immunosuppression, reproductive disorders, and developmental issues in animal models. These findings underscore the importance of studying compounds like 1-BrDBD within the broader context of dioxin toxicity .

Analytical Chemistry Applications

1. Detection Methods

High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) remains the gold standard for analyzing dioxins in environmental samples. Researchers are exploring more efficient methods for detecting low concentrations of dioxins like 1-BrDBD in complex matrices such as food products and biological tissues . Innovations in sensor technology, including biosensors and immunosensors, are being developed to enhance detection capabilities while reducing costs and time .

2. Risk Assessment

The assessment of risks associated with exposure to 1-BrDBD is critical for regulatory purposes. The Environmental Protection Agency (EPA) has established guidelines for evaluating the toxicity of dioxins based on toxic equivalency factors (TEFs). These factors help quantify the potential health risks posed by different dioxin congeners, including 1-BrDBD .

Data Table: Comparison of Detection Methods for Dioxins

| Detection Method | Sensitivity | Specificity | Application Area | Limitations |

|---|---|---|---|---|

| HRGC-MS | High | High | Environmental monitoring | Expensive; requires skilled personnel |

| CALUX Bioassay | Moderate | Moderate | Screening food products | Time-consuming; requires lab setup |

| Biosensors | Variable | Variable | Real-time monitoring | Still under development; detection limits may vary |

Wirkmechanismus

The mechanism of action of 1-Bromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to AhR, the compound induces a conformational change that allows the receptor to translocate to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to the transcription of genes involved in xenobiotic metabolism and other biological responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The substitution pattern and halogen type significantly influence the properties and bioactivity of dibenzo-p-dioxins. Below is a comparative analysis of 1-bromodibenzo-p-dioxin with other halogenated analogs:

| Compound | Substituents | Molecular Weight | Log Kow<sup>*</sup> | Key Properties |

|---|---|---|---|---|

| This compound | 1-Br | 263.09 g/mol | 5.8–6.2<sup>†</sup> | High lipophilicity; moderate volatility |

| 2,3,7,8-TCDD (Chlorinated) | 2,3,7,8-Cl | 321.97 g/mol | 6.8–7.2 | Extreme persistence; high toxicity |

| 2,3,7,8-TBDD (Brominated) | 2,3,7,8-Br | 503.78 g/mol | 7.5–8.0 | Higher lipophilicity than TCDD |

| 1,3,7,8-Tetrabromo-DD | 1,3,7,8-Br | 503.78 g/mol | 7.4–7.9 | Position-dependent reactivity |

<sup>*</sup>Log Kow: Octanol-water partition coefficient (estimated). <sup>†</sup>Based on brominated analogs in .

Key Observations :

Toxicity Equivalency Factors (TEFs)

TEFs for brominated dioxins are under active investigation. While chlorinated dioxins like 2,3,7,8-TCDD have established TEFs (e.g., TEF = 1.0), brominated analogs are hypothesized to exhibit similar mechanisms of action via aryl hydrocarbon receptor (AhR) binding but with varying potency . Preliminary studies suggest:

- 2,3,7,8-Tetrabromodibenzo-p-dioxin (2,3,7,8-TBDD) : Estimated TEF ~0.1–0.5 relative to TCDD, indicating lower toxicity .

- This compound: Limited data, but mono-substituted brominated dioxins are expected to exhibit significantly lower AhR activation than fully substituted isomers .

Comparative Toxicokinetics

- Chlorinated Dioxins : Greater environmental persistence due to stronger C-Cl bonds.

- Brominated Dioxins : Faster degradation under UV light but higher bioaccumulation in lipid-rich tissues .

- Mixed Halogenated Dioxins (e.g., Br-Cl) : Synergistic effects may occur, though data remain scarce .

Environmental and Analytical Challenges

- Detection : Brominated dioxins are analytically challenging due to co-elution with chlorinated analogs in chromatographic methods. High-resolution mass spectrometry is required for accurate identification .

- Emission Sources : Brominated dioxins originate from thermal processes (e.g., waste incineration) and brominated flame retardants .

Biologische Aktivität

1-Bromodibenzo-p-dioxin (1-BDD) is a member of the polybrominated dibenzo-p-dioxins (PBDDs), a group of compounds known for their toxicological significance and environmental persistence. Understanding the biological activity of 1-BDD is essential for assessing its potential health risks and ecological impacts. This article reviews the mechanisms of action, toxicological effects, and relevant studies concerning 1-BDD, drawing on diverse sources to provide a comprehensive overview.

The biological activity of 1-BDD, like other dioxins, primarily involves the activation of the Aryl Hydrocarbon Receptor (AhR) . This receptor is a transcription factor that mediates various biological responses upon binding with dioxins. The binding initiates a cascade of gene expressions linked to toxicity, including:

- Enzyme induction : Such as aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD).

- Immunotoxicity : Inhibition of immune responses and alterations in lymphocyte function.

- Developmental toxicity : Induction of teratogenic effects in animal models.

Studies indicate that 1-BDD binds to AhR with affinities comparable to chlorinated dioxins, suggesting similar toxicological profiles. The persistent activation of AhR by dioxins disrupts normal cellular functions, leading to adverse health outcomes such as reproductive defects, liver damage, and cancer .

Toxicological Effects

Research has documented various toxicological effects associated with 1-BDD and related compounds:

- Acute Toxicity : In animal studies, exposure to PBDDs has resulted in lethality, thymic atrophy, and wasting syndrome at low doses similar to those seen with chlorinated dioxins .

- Reproductive Toxicity : Brominated dioxins have been shown to cause reproductive defects in mice, including hydronephrosis and cleft palate at specific dose levels .

- Immunotoxicity : Exposure leads to immunosuppression, affecting B lymphocyte function and reducing immunoglobulin synthesis .

Case Studies

A review of several studies highlights the biological activity and toxic effects of 1-BDD:

- Study on Reproductive Effects : Research indicated that exposure to 2,3,7,8-tetrabromodibenzo-p-dioxin (TBDD), closely related to 1-BDD, caused significant developmental toxicity in murine models. The lowest observed adverse effect levels (LOAELs) for cleft palate were found to be substantially lower than those for chlorinated analogs .

- Immunotoxicity Assessment : A study demonstrated that exposure to brominated dioxins resulted in altered immune responses in rats. Specifically, there was a notable decrease in antibody production following exposure to low doses .

Comparative Toxicity

The following table summarizes the comparative potency and effects of various dioxin analogs:

| Compound | Binding Affinity (AhR) | LOAEL (µg/kg bw) | Key Effects |

|---|---|---|---|

| 2,3,7,8-TCDD | High | 0.1 | Liver damage, cancer |

| This compound | Comparable | TBD | Immunotoxicity, reproductive defects |

| 2,3,7,8-TBDD | High | 3 | Developmental toxicity |

| 2,3-Dibromodibenzo-p-dioxin | Moderate | TBD | Skin lesions, liver toxicity |

Q & A

Basic Research Questions

Q. What analytical methods are commonly employed to detect and quantify 1-Bromodibenzo-p-dioxin in environmental and biological matrices?

- Methodological Answer : High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for detecting brominated dioxins due to its sensitivity and specificity. Sample preparation involves extraction using Soxhlet or accelerated solvent extraction (ASE), followed by clean-up steps with silica gel, Florisil®, or activated carbon columns to remove interfering compounds. For biological matrices (e.g., human milk or plasma), enzymatic digestion and lipid removal are critical . Isotope dilution techniques improve quantification accuracy by correcting for matrix effects .

Q. How is this compound synthesized in laboratory settings, and what are the key challenges?

- Methodological Answer : Controlled bromination of dibenzo-p-dioxin using bromine or brominating agents (e.g., HBr/oxidants) under inert atmospheres is a common approach. Challenges include avoiding over-bromination and controlling reaction temperatures to prevent side reactions (e.g., formation of polybrominated byproducts). Purification requires repeated column chromatography or preparative HPLC to isolate the monobrominated congener. Reaction progress is monitored via GC-MS to ensure selectivity .

Q. What are the primary environmental sources and pathways of this compound?

- Methodological Answer : this compound is formed during thermal processes involving brominated flame retardants (e.g., pyrolysis of polybrominated diphenyl ethers). Industrial activities, waste incineration, and electronic recycling are key sources. Environmental monitoring involves sampling air particulate matter, soil, and biota, followed by HRGC-HRMS analysis. Passive air samplers (PAS) and sediment core dating help track historical emission trends .

Q. How are toxicity assessments for this compound conducted, and what endpoints are prioritized?

- Methodological Answer : In vitro assays (e.g., DR-CALUX®) measure aryl hydrocarbon receptor (AhR) activation to estimate toxic equivalency factors (TEFs). In vivo studies focus on hepatic enzyme induction (e.g., CYP1A1), immunotoxicity, and developmental effects in rodent models. Dose-response relationships are established using OECD guidelines, with careful control of exposure routes (oral, inhalation) and metabolite profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

- Methodological Answer : Systematic reviews and meta-analyses are used to harmonize data, accounting for variables like species sensitivity, exposure duration, and analytical methods. Sensitivity analyses identify outliers, while in silico models (e.g., QSAR) predict congener-specific toxicity. Cross-validation with WHO TEF frameworks ensures consistency. Critical evaluation of experimental design (e.g., control groups, blinding) minimizes bias .

Q. What mechanistic pathways govern the thermal formation of this compound from brominated precursors?

- Methodological Answer : Pyrolysis of tetrabromobisphenol A (TBBPA) or decabromodiphenyl ether (DecaBDE) produces this compound via radical-mediated coupling. Kinetic studies using tubular reactors and DFT simulations reveal temperature-dependent pathways (e.g., debromination vs. recombination). Isotopic labeling (e.g., ⁸¹Br) tracks bromine migration during gas-phase reactions .

Q. What methodological strategies improve the detection of this compound in complex biological samples?

- Methodological Answer : Matrix-matched calibration and post-column heart-cutting 2D-LC reduce lipid interference in plasma/milk. Advanced MS/MS fragmentation (e.g., MRM mode) enhances specificity for low-abundance congeners. Collaborative inter-laboratory studies validate method reproducibility, with stringent QA/QC protocols (e.g., blanks, spikes) .

Q. How can computational models predict the long-term environmental fate of this compound?

- Methodological Answer : Fugacity models (e.g., EQC, TaPL3) simulate partitioning between air, water, and soil based on physicochemical properties (log KOW, vapor pressure). Biodegradation rates are estimated using EPI Suite, while bioaccumulation factors (BAFs) are derived from food web models. Field validation uses sediment core chronologies and ice cap archives .

Q. Tables for Key Methodological Comparisons

| Toxicity Study Design | Critical Parameters | Best Practices | References |

|---|---|---|---|

| Rodent bioassays | Exposure duration; metabolic profiling | Use isogenic strains; control diet |

Eigenschaften

IUPAC Name |

1-bromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAUGIUDKRRLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872101 | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103456-34-4, 105908-71-2 | |

| Record name | 1-Bromooxanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.